

Brofaromine Hydrochloride: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Brofaromine hydrochloride

Cat. No.: B1667868

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IUPAC Name: 4-(7-Bromo-5-methoxy-2-benzofuranyl)piperidine hydrochloride^[1]

This technical guide provides an in-depth overview of **Brofaromine hydrochloride**, a reversible inhibitor of monoamine oxidase A (MAO-A) with serotonin reuptake inhibitory properties.^{[2][3]} The information is intended for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant biological pathways.

Core Pharmacological Data

Brofaromine hydrochloride's primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.^{[2][3]} Additionally, it exhibits activity as a serotonin reuptake inhibitor, contributing to its unique pharmacological profile.^{[2][3]}

Quantitative Analysis of In Vitro Activity

The following table summarizes the key inhibitory concentrations of Brofaromine against its primary targets.

| Target | Parameter | Value | Species/System |
|------------------------------|------------------|---|--|
| Monoamine Oxidase A (MAO-A) | IC ₅₀ | ~0.2 µM | Not Specified |
| Monoamine Oxidase A (MAO-A) | IC ₅₀ | 0.19 µM | Cultured Cortical Cells |
| Serotonin Transporter (SERT) | % Inhibition | 20-25% reduction in ³ H-paroxetine binding | Human Platelets (at 150 mg/day dosage) [4] |

Note: A specific IC₅₀ or K_i value for Brofaromine's direct inhibition of the serotonin transporter is not consistently reported in publicly available literature. The data presented reflects the measured effect on ligand binding to the transporter in human platelets following clinical dosage.

Pharmacokinetic Properties in Humans

Brofaromine exhibits predictable pharmacokinetic properties. The table below outlines key parameters observed in human studies.

| Parameter | Value | Study Population |
|----------------------------|-----------------------------|----------------------------------|
| Protein Binding | 98% | General |
| Elimination Half-life | 9-14 hours | General |
| Area Under the Curve (AUC) | 19.9 µmol·h·L ⁻¹ | Healthy Volunteers (20-35 y) |
| Area Under the Curve (AUC) | 43.2 µmol·h·L ⁻¹ | Frail Elderly Patients (66-92 y) |
| Clearance | 11.8 L·h ⁻¹ | Healthy Volunteers (20-35 y) |
| Clearance | 5.0 L·h ⁻¹ | Frail Elderly Patients (66-92 y) |
| Volume of Distribution | 230 L | Healthy Volunteers (20-35 y) |
| Volume of Distribution | 130 L | Frail Elderly Patients (66-92 y) |

Experimental Protocols

This section details generalized methodologies for assessing the inhibitory activity of compounds like Brofaromine against its key targets.

MAO-A Inhibition Assay (In Vitro)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC_{50}) of a test compound against MAO-A.

Objective: To quantify the potency of a test compound in inhibiting MAO-A enzyme activity.

Materials:

- Recombinant human MAO-A enzyme
- Test compound (e.g., **Brofaromine hydrochloride**)
- MAO-A substrate (e.g., kynuramine or p-tyramine)
- Positive control (e.g., clorgyline)
- Assay buffer (e.g., phosphate buffer)
- Detection reagents (e.g., horseradish peroxidase and a fluorogenic or chromogenic substrate)
- 96-well microplates
- Microplate reader (fluorometer or spectrophotometer)

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the test compound and positive control in assay buffer to achieve a range of concentrations.
- Prepare solutions of MAO-A enzyme and substrate in the assay buffer.
- Assay Protocol:
 - Add assay buffer, the test compound at various concentrations (or positive control/vehicle), and the MAO-A enzyme solution to the wells of a 96-well microplate.
 - Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.
 - Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.
 - Incubate the plate at 37°C for a specified reaction time (e.g., 30-60 minutes).
 - Stop the reaction, if necessary, by adding a stop solution.
- Detection:
 - Add the detection reagents to the wells. The product of the MAO-A reaction (or a subsequent coupled reaction) generates a fluorescent or colorimetric signal.
 - Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.
- Data Analysis:
 - Calculate the percentage of MAO-A inhibition for each concentration of the test compound relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the test compound concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Serotonin Transporter (SERT) Uptake Assay (Cell-Based)

This protocol outlines a method to assess the inhibition of serotonin uptake into cells expressing the serotonin transporter.

Objective: To determine the potency of a test compound in blocking the reuptake of serotonin via SERT.

Materials:

- A cell line stably expressing the human serotonin transporter (hSERT), such as HEK293 or MDCK-II cells.
- Test compound (e.g., **Brofaromine hydrochloride**)
- Radio-labeled or fluorescently-labeled serotonin (or a SERT substrate analog).
- Positive control (e.g., fluoxetine or paroxetine).
- Appropriate cell culture medium and buffers (e.g., Hank's Balanced Salt Solution - HBSS).
- Scintillation counter or fluorescence plate reader.
- Cell culture plates.

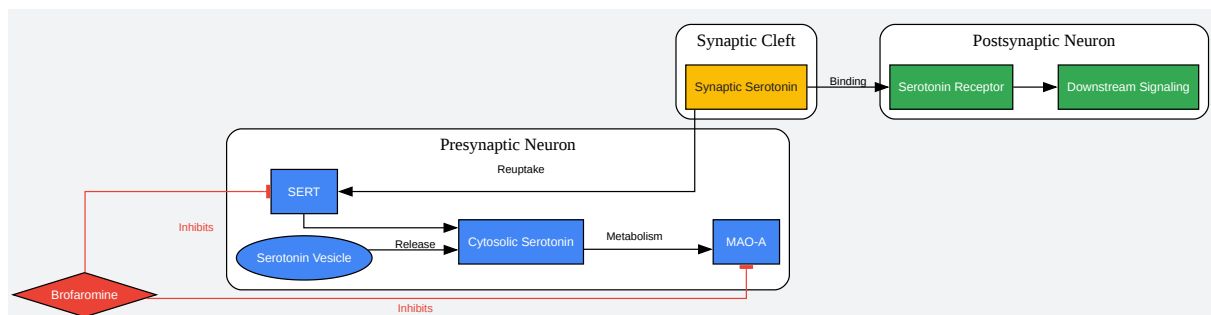
Procedure:

- Cell Culture and Plating:
 - Culture the hSERT-expressing cells under standard conditions.
 - Seed the cells into 96-well plates at an appropriate density and allow them to form a confluent monolayer.
- Assay Protocol:
 - Wash the cells with assay buffer.

- Pre-incubate the cells with various concentrations of the test compound, positive control, or vehicle in assay buffer for a specified time (e.g., 15-30 minutes) at 37°C.
- Initiate the uptake by adding the labeled serotonin substrate to each well.
- Incubate for a defined period (e.g., 10-20 minutes) at 37°C to allow for transporter-mediated uptake.
- Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
- Detection:
 - Lyse the cells to release the intracellular labeled substrate.
 - Measure the amount of radioactivity using a scintillation counter or fluorescence using a fluorescence plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition of serotonin uptake for each concentration of the test compound relative to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

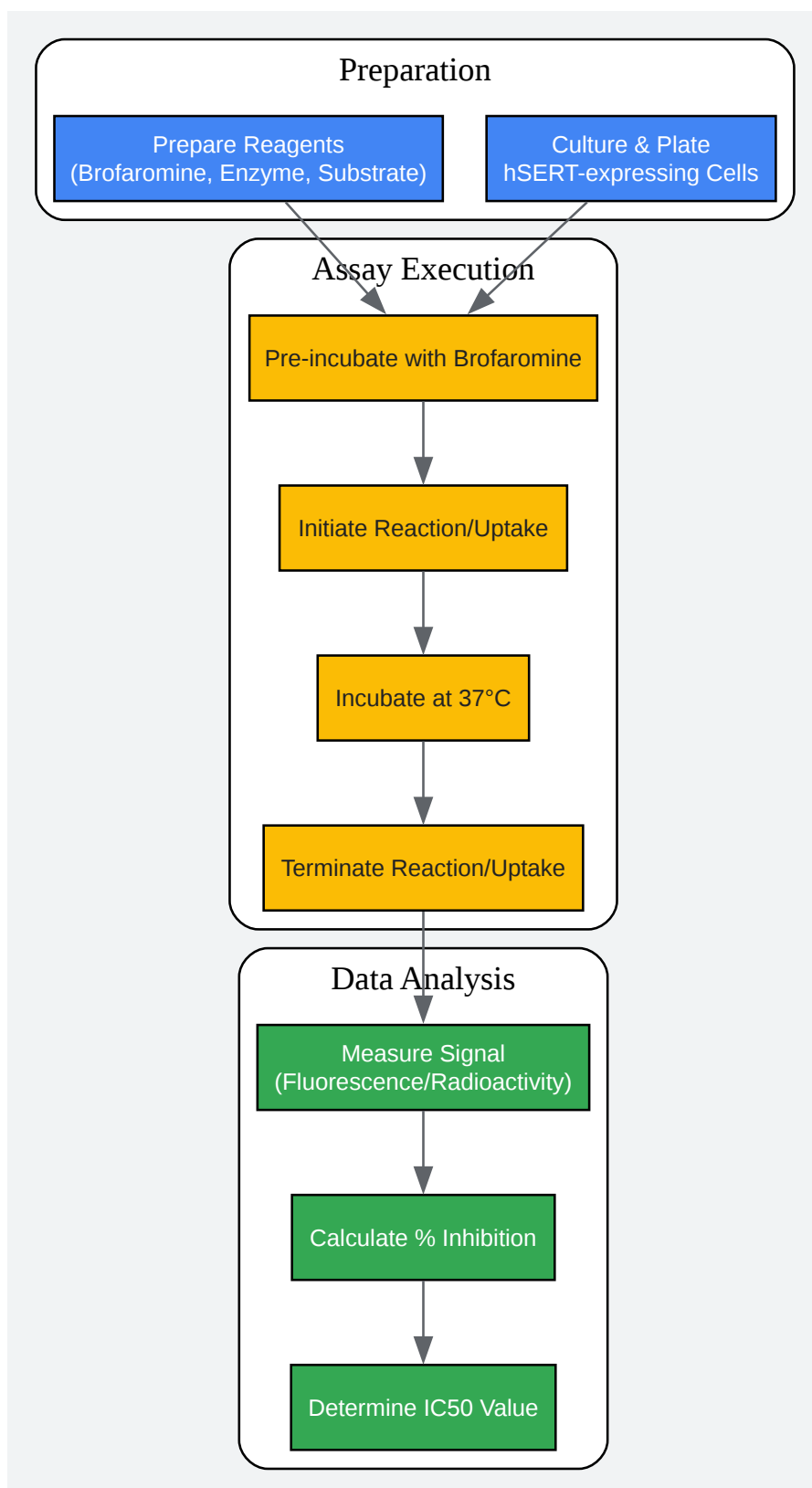
Visualized Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by Brofaromine and a typical experimental workflow.



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Caption: Dual mechanism of Brofaromine action in the synapse.



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Caption: Generalized workflow for in vitro inhibition assays.

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